molecular formula C19H20BrClN2O2 B4184380 1-[2-(4-bromo-2-chlorophenoxy)propanoyl]-4-phenylpiperazine

1-[2-(4-bromo-2-chlorophenoxy)propanoyl]-4-phenylpiperazine

Cat. No. B4184380
M. Wt: 423.7 g/mol
InChI Key: SBZJDENJTDLLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-bromo-2-chlorophenoxy)propanoyl]-4-phenylpiperazine, also known as BPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1990s and has since been studied for its potential applications in scientific research.

Mechanism of Action

1-[2-(4-bromo-2-chlorophenoxy)propanoyl]-4-phenylpiperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, meaning it can activate the receptors to a certain extent but not fully. It has been shown to modulate the activity of these receptors in a dose-dependent manner, with higher doses leading to greater activation. 1-[2-(4-bromo-2-chlorophenoxy)propanoyl]-4-phenylpiperazine also has affinity for other receptors, including the dopamine D2 and D3 receptors.
Biochemical and Physiological Effects:
1-[2-(4-bromo-2-chlorophenoxy)propanoyl]-4-phenylpiperazine has been shown to have a range of biochemical and physiological effects, including modulation of serotonin receptor function, regulation of dopamine receptor function, and modulation of intracellular signaling pathways. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

1-[2-(4-bromo-2-chlorophenoxy)propanoyl]-4-phenylpiperazine has several advantages for use in lab experiments, including its high purity and well-characterized pharmacological properties. However, its relatively low potency and partial agonist activity may limit its usefulness in certain experiments. Additionally, its effects may be influenced by factors such as age, sex, and genetic background.

Future Directions

There are several potential future directions for research on 1-[2-(4-bromo-2-chlorophenoxy)propanoyl]-4-phenylpiperazine. One area of interest is the development of more potent and selective compounds that target specific serotonin receptor subtypes. Another area of interest is the use of 1-[2-(4-bromo-2-chlorophenoxy)propanoyl]-4-phenylpiperazine as a tool compound in the study of intracellular signaling pathways and their role in psychiatric disorders. Finally, 1-[2-(4-bromo-2-chlorophenoxy)propanoyl]-4-phenylpiperazine may have potential therapeutic applications in the treatment of mood and anxiety disorders, although further research is needed to explore this possibility.

Scientific Research Applications

1-[2-(4-bromo-2-chlorophenoxy)propanoyl]-4-phenylpiperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-[2-(4-bromo-2-chlorophenoxy)propanoyl]-4-phenylpiperazine has also been studied for its potential use as a tool compound in the study of serotonin receptor function.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrClN2O2/c1-14(25-18-8-7-15(20)13-17(18)21)19(24)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZJDENJTDLLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=C(C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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